molecular formula C14H16ClNO2 B1350359 (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride CAS No. 270063-39-3

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Cat. No.: B1350359
CAS No.: 270063-39-3
M. Wt: 265.73 g/mol
InChI Key: BWSJJEOZKOCDCT-ZOWNYOTGSA-N
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Description

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral amino acid derivative It features a naphthalene ring attached to a butanoic acid backbone, with an amino group in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-naphthylacetic acid.

    Formation of Intermediate: The 2-naphthylacetic acid is converted to 2-naphthylacetyl chloride using thionyl chloride.

    Amidation: The 2-naphthylacetyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring provides hydrophobic interactions, while the amino and carboxylic acid groups participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    4-(Naphthalen-2-yl)butanoic acid: Lacks the amino group, resulting in different chemical properties and applications.

    2-Naphthylacetic acid: A precursor in the synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and a naphthalene ring. This combination of features allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSJJEOZKOCDCT-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375847
Record name (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331847-01-9, 270063-39-3
Record name 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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